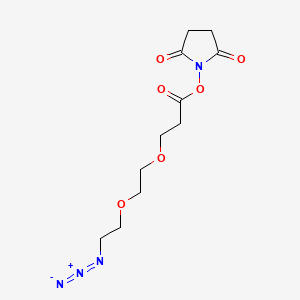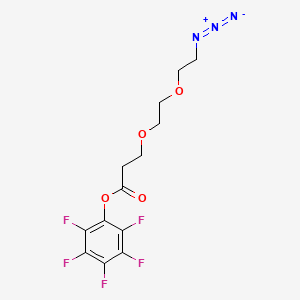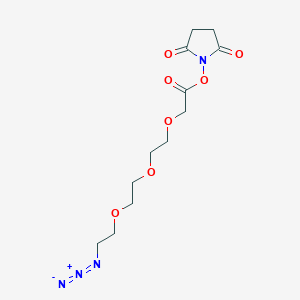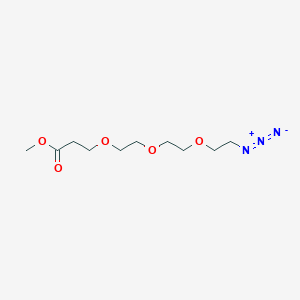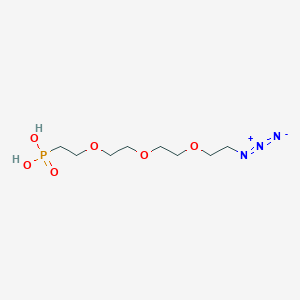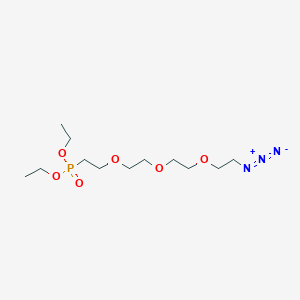![molecular formula C26H25N5O3 B605899 (2s)-N-[4-[3-氰基-1-[(3,5-二甲基-1,2-噁唑-4-基)甲基]吲哚-5-基]氧基苯基]吡咯烷-2-羧酰胺 CAS No. 1704741-11-6](/img/structure/B605899.png)
(2s)-N-[4-[3-氰基-1-[(3,5-二甲基-1,2-噁唑-4-基)甲基]吲哚-5-基]氧基苯基]吡咯烷-2-羧酰胺
描述
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can often be found in the scientific literature, particularly in journals dedicated to organic chemistry .Chemical Reactions Analysis
The chemical reactions of a compound can be predicted based on its functional groups. For example, a compound containing a carboxamide group might be expected to undergo reactions typical of this functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can often be found in chemical databases . These properties can give insights into how the compound might behave under different conditions.科学研究应用
Inhibition of Angiogenesis
AZ-PFKFB3-67 has been found to inhibit angiogenesis, which is the process of new blood vessel formation . This process is critical for many physiological and pathological conditions such as embryonic development, wound repair, inflammation, and tumor growth . The compound has shown good inhibitory efficacy in the tube-formation assay, which is a common method for studying angiogenesis .
Regulation of Endothelial Cell Metabolism
The compound has been studied for its effects on endothelial cell metabolism, particularly in relation to the PFKFB3 protein, a key regulatory enzyme of the glycolytic pathway . AZ-PFKFB3-67 does not decrease lactate production in endothelial cells (ECs), nor ATP levels .
Potential Applications in Cancer Research
Given its ability to inhibit angiogenesis, AZ-PFKFB3-67 may have potential applications in cancer research. Tumors require the formation of new blood vessels to grow and spread, so inhibiting this process could be a strategy for cancer treatment .
Study of PFKFB3 Inhibition
AZ-PFKFB3-67 is used in research to study the effects of PFKFB3 inhibition . PFKFB3 is a key regulatory enzyme of the glycolytic pathway, and its inhibition has been associated with a variety of biological effects .
Use in Ischemia Models
A single preclinical study reported that there were no overt toxicities in cell culture and with a single injection in a mouse model of ischemia . This suggests potential applications of AZ-PFKFB3-67 in studying and treating ischemic conditions.
Metabolic Kinase Inhibition
AZ-PFKFB3-67 is a potent and selective inhibitor of the metabolic kinase PFKFB3 . It has IC50 values of 11, 159, and 1130 nM for PFKFB3, PFKFB2, and PFKFB1 respectively . This makes it a useful tool for studying the role of these enzymes in cellular metabolism.
作用机制
属性
IUPAC Name |
(2S)-N-[4-[3-cyano-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24/h5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIKFKQBWGMLCA-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C5CCCN5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



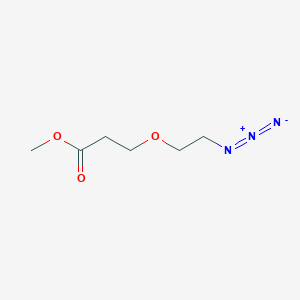
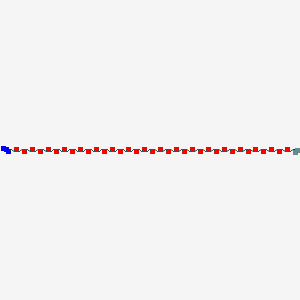

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)
